

physicochemical properties of 4,5-Dichloro-2-nitrobenzaldehyde

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Compound of Interest

Compound Name: 4,5-Dichloro-2-nitrobenzaldehyde

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An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dichloro-2-nitrobenzaldehyde

Introduction

4,5-Dichloro-2-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a pivotal building block in synthetic organic chemistry. Its trifunctional nature—possessing an electrophilic aldehyde group, an electron-withdrawing nitro group, and a dichlorinated phenyl ring—renders it a versatile intermediate for creating complex molecular architectures. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the core physicochemical properties of this compound. Moving beyond a simple data sheet, we will delve into the causality behind its chemical behavior, provide actionable experimental protocols, and contextualize its utility in modern chemical synthesis.

Chemical Identity and Molecular Structure

Understanding the fundamental identity of a compound is the first step in harnessing its synthetic potential. **4,5-Dichloro-2-nitrobenzaldehyde** is unambiguously identified by a set of standardized nomenclature and structural descriptors.

Identifier	Value
IUPAC Name	4,5-dichloro-2-nitrobenzaldehyde[1]
CAS Number	56990-04-6[1][2][3]
Molecular Formula	C ₇ H ₃ Cl ₂ NO ₃ [1]
Molecular Weight	220.01 g/mol [1]
Canonical SMILES	<chem>C1=C(C(=CC(=C1Cl)Cl)--INVALID-LINK--[O-])C=O</chem> [1]
InChI Key	UDZBIAFPVQJADQ-UHFFFAOYSA-N[1]

The spatial arrangement of the functional groups is critical to the molecule's reactivity. The ortho-nitro group strongly influences the aldehyde's electrophilicity, while the chlorine atoms at the 4 and 5 positions affect the aromatic ring's electronic density and susceptibility to further substitution.

Caption: 2D Chemical Structure of **4,5-Dichloro-2-nitrobenzaldehyde**

Core Physicochemical Properties

The physical state and solubility of a compound dictate its handling, storage, and application in various reaction media. **4,5-Dichloro-2-nitrobenzaldehyde** is a solid at room temperature, and its solubility is characteristic of many substituted aromatic compounds.

Property	Value / Description	Rationale and Scientific Insight
Appearance	Pale yellow crystalline powder	The pale yellow color is characteristic of many nitroaromatic compounds, arising from the $n \rightarrow \pi^*$ electronic transition of the nitro group, which absorbs light at the blue end of the visible spectrum. [4] [5]
Melting Point	97-101 °C	The relatively high melting point is due to the planar structure, which allows for efficient crystal packing, and intermolecular dipole-dipole interactions from the polar nitro and aldehyde groups.
Boiling Point	Not available (likely decomposes)	High molecular weight and strong intermolecular forces suggest a high boiling point. However, nitroaromatic compounds can be thermally unstable and may decompose before boiling at atmospheric pressure.
Solubility	Insoluble in water. Soluble in common organic solvents like ethanol, acetone, and chloroform. [4]	The molecule is predominantly non-polar due to the large aromatic ring, making it immiscible with water. [4] However, it readily dissolves in organic solvents that can engage in dipole-dipole interactions and London dispersion forces. [4]

Spectroscopic Elucidation

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. For a synthetic chemist, interpreting NMR, IR, and UV-Vis spectra is essential for structure verification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity in a molecule.

- ^1H NMR (Proton NMR): The proton spectrum reveals the chemical environment of the hydrogen atoms. For **4,5-Dichloro-2-nitrobenzaldehyde**, we expect three distinct signals in the aromatic region and one for the aldehyde proton.
 - Aldehyde Proton (CHO): Expected far downfield (~10.0-10.5 ppm). Its proximity to the electron-withdrawing nitro group and the anisotropic effect of the benzene ring deshields it significantly.
 - Aromatic Protons (Ar-H): Two singlets or narrow doublets are expected between 7.5 and 8.5 ppm. The proton at C6 will be shifted downfield due to the ortho-nitro group's influence, while the proton at C3 will be similarly affected. Their distinct electronic environments prevent them from being equivalent.
- ^{13}C NMR (Carbon NMR): The carbon spectrum identifies all unique carbon atoms.
 - Aldehydic Carbon (C=O): The most downfield signal, typically >185 ppm.
 - Aromatic Carbons: Six distinct signals are expected in the 120-150 ppm range. The carbons directly attached to the electron-withdrawing groups (C1, C2, C4, C5) will be shifted further downfield compared to the others.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Causality
Aldehyde (C=O)	Stretch	~1700-1715	The strong double bond results in a high-frequency vibration. Conjugation with the aromatic ring slightly lowers this frequency from a typical aliphatic aldehyde.
Nitro (NO ₂)	Asymmetric Stretch	~1520-1560	The N=O bonds stretch out of phase. This is a very strong and characteristic absorption for nitroaromatics.
Nitro (NO ₂)	Symmetric Stretch	~1340-1360	The N=O bonds stretch in phase. This band is also strong and confirms the presence of the nitro group.
Aromatic (C=C)	Stretch	~1600, ~1475	These absorptions are characteristic of the benzene ring itself.
C-Cl	Stretch	~700-800	The vibration of the carbon-chlorine bond is found in the fingerprint region.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Nitrobenzaldehydes typically exhibit multiple absorption bands.[6]

- $\pi \rightarrow \pi^*$ transitions: Strong absorptions are expected around 250-300 nm, corresponding to electronic excitations within the aromatic system, heavily influenced by the nitro and aldehyde groups.[6]
- $n \rightarrow \pi^*$ transitions: Weaker, longer-wavelength absorptions (around 350 nm) are also anticipated, arising from the excitation of a non-bonding electron from the oxygen of the nitro or aldehyde group into an anti-bonding π^* orbital.[6]

Experimental Protocols

Scientific integrity demands reproducible and well-documented methodologies. The following protocols provide a framework for the analysis and synthesis of **4,5-Dichloro-2-nitrobenzaldehyde**.

Protocol 1: Melting Point Determination

Objective: To determine the melting point range of a purified sample, which serves as an indicator of purity.

Methodology:

- Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered.
- Capillary Loading: Load a small amount of the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
- Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 97 °C).
- Measurement: Decrease the heating rate to 1-2 °C per minute.
- Recording: Record the temperature at which the first liquid drop appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting point is

reported as the range T_1 - T_2 . A pure compound will have a sharp melting range of <2 °C.

Protocol 2: Workflow for Spectroscopic Analysis

Objective: To prepare a sample and acquire NMR and IR spectra for structural confirmation.

Caption: General workflow for spectroscopic sample preparation and analysis.

Protocol 3: Representative Synthesis via Oxidation

Objective: To synthesize **4,5-Dichloro-2-nitrobenzaldehyde** from its corresponding toluene precursor. This protocol is adapted from general oxidation methods for substituted toluenes.

Methodology:

- **Reaction Setup:** In a three-necked round-bottom flask fitted with a mechanical stirrer, condenser, and dropping funnel, charge 4,5-dichloro-2-nitrotoluene (1 equiv.) and acetic anhydride (10 equiv.).
- **Catalyst Addition:** Add concentrated sulfuric acid (0.1 equiv.) dropwise while stirring.
- **Oxidant Addition:** Slowly add chromium trioxide (3 equiv.) portion-wise, maintaining the internal temperature below 10 °C using an ice-salt bath. The addition is highly exothermic and must be controlled.
- **Reaction:** After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- **Extraction:** Extract the aqueous mixture with dichloromethane (3 x 50 mL).
- **Washing:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

- Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to afford pure **4,5-Dichloro-2-nitrobenzaldehyde**.

Reactivity, Applications, and Safety

Reactivity and Applications

The chemical personality of **4,5-Dichloro-2-nitrobenzaldehyde** is defined by its functional groups. The aldehyde is a primary site for nucleophilic addition and condensation reactions (e.g., Knoevenagel, Wittig).^[7] The nitro group can be readily reduced to an amine, opening pathways to a vast array of heterocyclic compounds like benzimidazoles, which are common scaffolds in pharmaceuticals.^[8] The dichlorinated ring can participate in nucleophilic aromatic substitution (S_NAr) reactions under specific conditions. This multi-faceted reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.^{[5][9][10]} Derivatives have been investigated for applications ranging from anticancer agents to corrosion inhibitors.^{[7][11]}

Safety and Handling

As with any laboratory chemical, proper handling is paramount.

- Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.^{[12][13]}
- Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.^[14]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly closed.^{[12][15]}
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.^[14]

Conclusion

4,5-Dichloro-2-nitrobenzaldehyde is a synthetically valuable compound characterized by a unique combination of reactive functional groups. Its properties, from its yellow crystalline appearance and distinct melting point to its characteristic spectroscopic signatures, provide a clear and verifiable identity for researchers. A thorough understanding of its physicochemical

properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective use in pioneering new frontiers in drug discovery and materials science.

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